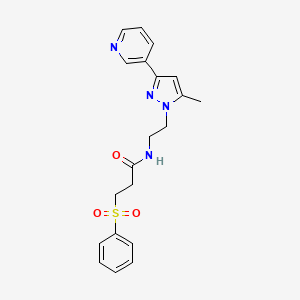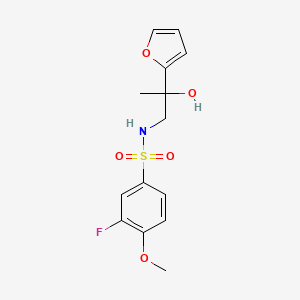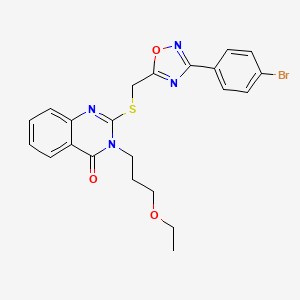
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an iodomethyl group at the second position and a methoxy group at the fifth position of the dihydrobenzofuran ring
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as carbenes and carbenoids, interact with alkenes .
Mode of Action
The compound, 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran, likely acts through a mechanism similar to that of carbenes and carbenoids . Carbenes and carbenoids are known to react with alkenes to form cyclopropane structures . The (iodomethyl) zinc iodide, which is similar to our compound, is formed in situ via the mixing of Zn-Cu with CH2I2. If this ICH2ZnI is in the presence of an alkene, a CH2 group is transferred to the double bond to create cyclopropane .
Biochemical Pathways
The formation of cyclopropane structures could potentially impact various biochemical processes, given the highly reactive nature of cyclopropane compounds .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by factors such as renal function, genetic makeup, sex, age, and individual physiology .
Result of Action
The formation of cyclopropane structures could potentially lead to various molecular and cellular changes, given the highly reactive nature of cyclopropane compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pollution, infrastructure, and access to healthy food may contribute to the development of diseases . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran typically involves the iodination of a precursor compound. One common method is the iodination of 5-methoxy-2,3-dihydrobenzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-formyl-5-methoxy-2,3-dihydrobenzofuran.
Reduction: Formation of 2-methyl-5-methoxy-2,3-dihydrobenzofuran.
Substitution: Formation of 2-(hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran or 2-(aminomethyl)-5-methoxy-2,3-dihydrobenzofuran.
Applications De Recherche Scientifique
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-5-methoxy-2,3-dihydrobenzofuran
- 2-(Chloromethyl)-5-methoxy-2,3-dihydrobenzofuran
- 2-(Hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran
Uniqueness
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is unique due to the presence of the iodomethyl group, which is more reactive than bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective transformations.
Propriétés
IUPAC Name |
2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNRCGIPZLBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)
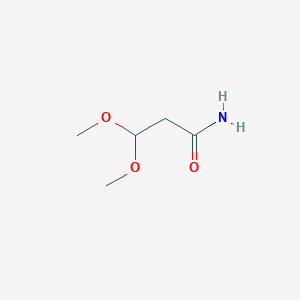
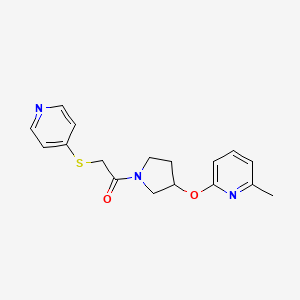
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)
![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)
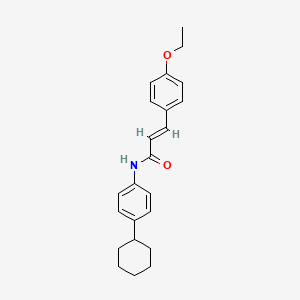
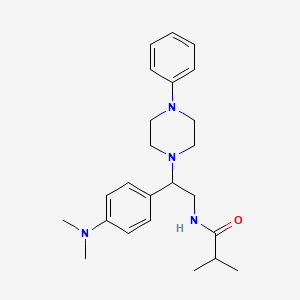
![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)
